molecular formula C5H12ClNO3 B613231 BZ-D-THR-OME CAS No. 60538-16-1

BZ-D-THR-OME

Cat. No.: B613231
CAS No.: 60538-16-1
M. Wt: 237,26 g/mole
InChI Key: OZSJLLVVZFTDEY-RFKZQXLXSA-N
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Description

BZ-D-THR-OME is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of threonine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Scientific Research Applications

BZ-D-THR-OME has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and metabolism.

    Medicine: Potential therapeutic applications due to its structural properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of Benzoyl-D-threonine methyl ester is the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a crucial role in reducing neuronal excitability .

Mode of Action

Benzoyl-D-threonine methyl ester acts as a positive allosteric modulator on the GABA-A receptor . It enhances the effect of GABA at the GABA-A receptor, resulting in various properties such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant . The compound achieves this by allowing more chloride ions to enter the neuron, making it more resistant to excitation .

Biochemical Pathways

The compound’s action primarily affects the GABAergic pathway. By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, leading to hyperpolarization of the membrane and decreased neuronal excitability . This modulation of the GABAergic pathway has downstream effects on various physiological processes, including anxiety, sleep, muscle tension, and seizure activity .

Pharmacokinetics

The onset of action and duration of drug effect are influenced by factors such as route of administration, absorption, and volume of distribution .

Result of Action

The action of Benzoyl-D-threonine methyl ester results in a range of molecular and cellular effects. At the molecular level, it enhances the inhibitory effect of GABA, leading to decreased neuronal excitability . At the cellular level, this results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Action Environment

The action, efficacy, and stability of Benzoyl-D-threonine methyl ester can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Certain subpopulations of patients with lung, liver, or kidney dysfunction may be especially prone to toxicity . Furthermore, the compound’s action can be influenced by the patient’s age and overall health status .

Biochemical Analysis

Biochemical Properties

Benzoyl-D-threonine methyl ester plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with enzymes such as chymotrypsin, which is known to form enzyme-substrate compounds with various methyl esters The interaction between Benzoyl-D-threonine methyl ester and chymotrypsin involves the formation of a transient enzyme-substrate complex, which facilitates the hydrolysis of the ester bond

Cellular Effects

The effects of Benzoyl-D-threonine methyl ester on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites . Additionally, Benzoyl-D-threonine methyl ester can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling cascades and influencing cellular responses.

Molecular Mechanism

The molecular mechanism of action of Benzoyl-D-threonine methyl ester involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as chymotrypsin, and inhibits or activates their activity . This binding interaction is mediated by the ester bond, which is hydrolyzed by the enzyme, leading to the release of the active form of the compound. Additionally, Benzoyl-D-threonine methyl ester can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoyl-D-threonine methyl ester can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that the temporal effects of Benzoyl-D-threonine methyl ester are dependent on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of Benzoyl-D-threonine methyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Benzoyl-D-threonine methyl ester can induce toxic effects, including neurobehavioral changes and alterations in cardiovascular function. These threshold effects highlight the importance of dose optimization in experimental studies to minimize potential adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

Benzoyl-D-threonine methyl ester is involved in various metabolic pathways, including amino acid metabolism and ester biosynthesis. The compound interacts with enzymes such as alcohol acyltransferases, which catalyze the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters and the regulation of metabolic flux. Additionally, Benzoyl-D-threonine methyl ester can influence the levels of metabolites by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of Benzoyl-D-threonine methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cells, Benzoyl-D-threonine methyl ester can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of Benzoyl-D-threonine methyl ester is determined by its targeting signals and post-translational modifications. The compound can be localized to specific compartments or organelles within the cell, such as the cytosol or the endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization of Benzoyl-D-threonine methyl ester and its interactions with other proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

BZ-D-THR-OME can be synthesized through esterification reactions. One common method involves the reaction of D-threonine with benzoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions typically include the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas .

Industrial Production Methods

Industrial production of esters, including this compound, often involves large-scale esterification processes. These processes may use carboxylic acids and alcohols in the presence of acid catalysts, with the reaction being carried out in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

BZ-D-THR-OME undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.

    Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as a reagent.

    Aminolysis: Ammonia or alkyl amines as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Hydrolysis: Produces carboxylic acid and alcohol.

    Aminolysis: Produces amides.

    Reduction: Produces alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-L-threonine methyl ester
  • DL-Serine methyl ester hydrochloride
  • Asp-Phe methyl ester

Uniqueness

BZ-D-THR-OME is unique due to its specific structural configuration and the presence of both benzoyl and methyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl (2R,3S)-2-benzamido-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOWDUMYRBCHAC-WCBMZHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286079
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60538-16-1
Record name D-Threonine, N-benzoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60538-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Threonine, N-benzoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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